Fmoc-Asn(Trt)-Gly-OH

Vue d'ensemble

Description

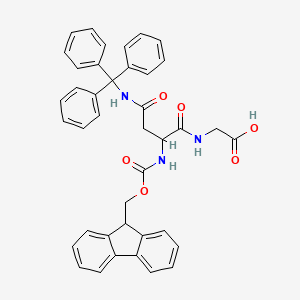

Fmoc-Asn(Trt)-Gly-OH is a useful research compound. Its molecular formula is C40H35N3O6 and its molecular weight is 653.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Fmoc-Asn(Trt)-Gly-OH is a chemical compound used as a building block in peptide synthesis . It functions as a protected form of asparagine, allowing for the controlled addition of this amino acid to a growing peptide chain . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

The mode of action of this compound involves its incorporation into the peptide chain through solid-phase synthesis . During this process, it undergoes deprotection and coupling steps to form the desired peptide sequence . In this context, this compound plays a specific functional role in enabling the stepwise construction of peptides with precise control over the sequence .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis pathway . By acting as a building block in this pathway, this compound contributes to the formation of peptide chains with specific sequences . The downstream effects of this include the production of peptides that can perform a variety of biological functions.

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role in peptide synthesis

Result of Action

The result of the action of this compound is the formation of peptide chains with specific sequences . These peptides can then go on to perform various functions in the body, depending on their specific sequences.

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process . Factors such as the choice of solvents, temperature, and the presence of other reagents can all impact the efficiency of peptide chain formation . Furthermore, this compound has good solubility properties in most organic solvents, which can influence its efficacy in the peptide synthesis process .

Analyse Biochimique

Biochemical Properties

Fmoc-Asn(Trt)-Gly-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The trityl group on asparagine prevents side reactions during peptide synthesis, ensuring the purity of the final product. The compound is known to interact with carbodiimide reagents, which facilitate the coupling of amino acids in peptide synthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In peptide synthesis, it ensures the accurate assembly of peptide sequences, which can be used to study protein interactions and functions in cells. The compound’s stability and solubility properties make it suitable for use in different cellular environments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino terminus of asparagine, while the trityl group protects the side chain. These protecting groups are removed during peptide synthesis, allowing the asparagine and glycine residues to participate in peptide bond formation. The compound’s interactions with carbodiimide reagents facilitate the activation of carboxyl groups, promoting peptide bond formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound maintains its effectiveness in peptide synthesis, ensuring the production of high-purity peptides .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound facilitates efficient peptide synthesis without causing adverse effects. At high doses, it may exhibit toxic effects or interfere with normal cellular functions. Studies have shown that maintaining appropriate dosages is crucial for achieving desired outcomes in peptide synthesis .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the activation and coupling of amino acids. The compound’s role in these pathways ensures the accurate assembly of peptide sequences, which are essential for studying protein functions and interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments, where it participates in peptide synthesis. The compound’s solubility properties also influence its distribution within different cellular environments .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity in peptide synthesis. The compound’s targeting signals and post-translational modifications direct it to organelles involved in protein synthesis and processing. This localization is crucial for ensuring the accurate assembly of peptide sequences and studying protein functions .

Activité Biologique

Introduction

Fmoc-Asn(Trt)-Gly-OH, chemically known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-L-asparaginyl-glycine, is a protected peptide derivative that plays a critical role in peptide synthesis. This compound is notable for its structural components: the fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and the trityl (Trt) protecting group on the asparagine side chain. The molecular formula of this compound is C₄₀H₃₅N₃O, with a molecular weight of 653.72 g/mol .

Biological Role and Mechanism

While this compound itself does not exhibit a specific biological activity, it serves as a fundamental building block in the synthesis of peptides that can possess diverse biological functions. The final biological activity of peptides synthesized using this compound depends on the sequence and structure of the resultant peptide .

Key Functions:

- Peptide Synthesis: Utilized primarily in solid-phase peptide synthesis (SPPS), this compound allows for efficient construction of complex peptide structures .

- Drug Development: It is integral in developing peptide-based therapeutics, enhancing stability and bioactivity through strategic modifications .

- Bioconjugation: Facilitates the attachment of peptides to biomolecules, aiding in targeted drug delivery systems .

- Protein Engineering: Assists in designing modified proteins for various applications, including enzyme production and biosensors .

Synthesis and Stability

The stability of Fmoc groups under basic conditions and their mild cleavage under acidic conditions make them favorable for peptide synthesis. Research indicates that using this compound minimizes side reactions during activation, particularly when employing carbodiimide reagents .

Case Studies

- Peptide Therapeutics: Studies have demonstrated that derivatives of this compound are involved in synthesizing drugs like bivalirudin, which inhibits thrombin activity, highlighting its significance in anticoagulant therapies .

- Racemization Studies: Investigations into racemization during peptide synthesis using Fmoc amino acids show that this compound can yield high purity products with minimal racemization rates, essential for maintaining biological activity in therapeutic peptides .

Comparative Analysis

| Compound | Molecular Weight | Application Area | Yield (%) | Racemization (%) |

|---|---|---|---|---|

| This compound | 653.72 g/mol | Peptide Synthesis | 88% | <0.1% |

| Fmoc-L-Asp(Ot-Bu)-OH | 575.65 g/mol | Peptide Synthesis | 66% | 0.5% |

| Fmoc-L-Ser(t-Bu)-OH | 575.65 g/mol | Protein Engineering | 90% | 1.8% |

This table illustrates the efficiency of this compound compared to other common amino acid derivatives used in peptide synthesis.

Applications De Recherche Scientifique

Peptide Synthesis

- Solid-Phase Peptide Synthesis (SPPS): Fmoc-Asn(Trt)-Gly-OH is integral to SPPS, allowing for the efficient assembly of peptides. Its use results in higher purity peptides compared to other derivatives, which is crucial for both research and therapeutic applications .

- Modification of Peptide Sequences: This compound enables researchers to introduce asparagine into peptide sequences, enhancing their structural complexity and functionality .

Drug Development

- Peptide-Based Therapeutics: this compound plays a critical role in developing peptide drugs by allowing modifications that improve stability and bioactivity. This is particularly important in creating drugs that can withstand enzymatic degradation in biological systems .

- Targeted Drug Delivery Systems: By facilitating bioconjugation, this compound can be used to attach peptides to carriers or targeting moieties, enhancing the specificity and efficacy of drug delivery systems .

Bioconjugation

- Attachment to Biomolecules: this compound is utilized in bioconjugation techniques, enabling the attachment of peptides to proteins or other biomolecules. This application is vital for developing diagnostic agents and targeted therapies .

Protein Engineering

- Designing Modified Proteins: Researchers use this compound to create proteins with tailored functionalities. Applications include enzyme engineering and the development of biosensors that require specific protein characteristics .

Research in Neuroscience

- Neuropeptide Studies: this compound is employed in neuroscience research to study neuropeptides, contributing to understanding neurological processes and potential treatments for neurodegenerative diseases .

Case Studies

Analyse Des Réactions Chimiques

Activation and Coupling Conditions

-

Key Findings :

Fmoc Group Removal

| Deprotection Reagent | Concentration | Time | Efficiency |

|---|---|---|---|

| Piperidine | 20% in DMF | 2 × 5 min | >99% |

Trityl (Trt) Group Cleavage

| Cleavage Reagent | Conditions | Time | Efficiency |

|---|---|---|---|

| TFA/H2O/TIPS (95:2.5:2.5) | RT, agitation | 1–2 hr | >95% |

| TFA/DCM (50:50) | RT, agitation | 3 hr | 90% |

-

Key Findings :

Thermal and Chemical Stability

Common Side Reactions

| Reaction Type | Mitigation Strategy |

|---|---|

| Asparagine dehydration | Trt group prevents β-elimination |

| Lactam formation | Use of HOSu/HOBt additives |

| Aggregation during elongation | Co-solvents (e.g., DMSO) |

Comparative Reactivity with Analogues

| Compound | Coupling Efficiency | Deprotection Time (Trt) | Solubility in DMF |

|---|---|---|---|

| This compound | 98% | 1–2 hr | 50 mM |

| Fmoc-Asn-OH | 85% | N/A | 15 mM |

| Fmoc-Gln(Trt)-Gly-OH | 95% | 2–3 hr | 40 mM |

Propriétés

IUPAC Name |

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOXWBJMZIUSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.